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molecular formula C10H15BO3 B1272638 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 248924-59-6

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1272638
M. Wt: 194.04 g/mol
InChI Key: KTBLRYUFNBABGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012983B2

Procedure details

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-furan (5.0 g, 25.77 mmol) is dissolved in dry acetonitrile (30 mL). Chlorosulfonylisocyanate (5.47 g, 38.65 mmol, 1.5 equiv.) in solution in dry acetonitrile (20 mL) is added in one portion at room temperature to the furan producing a pink solution that subsides overnight to turn yellow. The resulting solution is cooled with an ice bath and water (5 mL) is added, causing an exotherm. The resulting mixture is partitionned between DCM (100 mL) and water (30 mL). The aqueous layer is extracted 3 more times with DCM (50 mL), then the organic layers are gathered, washed with brine (10 mL), dried over anhydrous Na2SO4 and finally the solvent is removed under vacuum. The oily residue is dissolved in DCM (3 mL), sonicated to give a suspension of a crystalline solid. The solid is separated by filtration, and the cake is washed with a very small amount of DCM, then diethyl ether and dried under suction to afford 3 g of the title compound as a white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:13]=[CH:12][O:11][CH:10]=2)[O:3]1.ClS([N:19]=[C:20]=[O:21])(=O)=O.O1C=CC=C1>C(#N)C.O.C(Cl)Cl>[CH3:8][C:6]1([CH3:7])[C:2]([CH3:14])([CH3:1])[O:3][B:4]([C:9]2[CH:13]=[C:12]([C:20]([NH2:19])=[O:21])[O:11][CH:10]=2)[O:5]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=COC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.47 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled with an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted 3 more times with DCM (50 mL)
WASH
Type
WASH
Details
washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
finally the solvent is removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in DCM (3 mL)
CUSTOM
Type
CUSTOM
Details
sonicated
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a suspension of a crystalline solid
CUSTOM
Type
CUSTOM
Details
The solid is separated by filtration
WASH
Type
WASH
Details
the cake is washed with a very small amount of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
diethyl ether and dried under suction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=C(OC1)C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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